Cas no 321-04-0 (4-fluoro-2-nitrophenetole)

4-fluoro-2-nitrophenetole structure
4-fluoro-2-nitrophenetole structure
Product name:4-fluoro-2-nitrophenetole
CAS No:321-04-0
MF:C8H8NO3F
MW:185.15242
CID:916734
PubChem ID:13355370

4-fluoro-2-nitrophenetole Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-nitrophenetole
    • 1-ethoxy-4-fluoro-2-nitrobenzene
    • KS-5504
    • DTXSID70538082
    • 321-04-0
    • AKOS026672106
    • SCHEMBL1136125
    • MDL: MFCD17014053
    • Inchi: InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
    • InChI Key: UERNJNZUJBOYAI-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.04884
  • Monoisotopic Mass: 185.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

4-fluoro-2-nitrophenetole PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
063601-1g
1-Ethoxy-4-fluoro-2-nitrobenzene
321-04-0 95%
1g
£196.00 2022-03-01
Crysdot LLC
CD12084050-5g
1-Ethoxy-4-fluoro-2-nitrobenzene
321-04-0 95+%
5g
$740 2024-07-24

4-fluoro-2-nitrophenetole Related Literature

Additional information on 4-fluoro-2-nitrophenetole

4-Fluoro-2-Nitrophenetole: A Comprehensive Overview

4-fluoro-2-nitrophenetole is a specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, with the CAS registry number 321-04-0, belongs to a class of compounds known for their unique structural features and potential applications in drug discovery. The term phenetole, derived from phenethyl alcohol, is often associated with compounds that exhibit interesting biological activities.

In recent years, there has been a growing interest in the nitro group substitution pattern in aromatic chemistry. The presence of both the nitro and fluoro groups in 4-fluoro-2-nitrophenetole makes it particularly intriguing for researchers exploring the effects of electron-withdrawing substituents on aromatic rings. These groups can significantly influence the compound's reactivity, solubility, and biological interactions.

One of the key aspects of 4-fluoro-2-nitrophenetole is its potential use as a precursor in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing substituent, can facilitate various reductive reactions, leading to the formation of amine groups, which are critical intermediates in drug development.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of a fluoro group at the 4-position of phenetole not only enhances the compound's stability but also introduces a new dimension of reactivity that can be exploited for therapeutic applications. This dual substitution pattern (nitro and fluoro) renders 4-fluoro-2-nitrophenetole a valuable tool in exploring pharmacokinetics and bioavailability in drug design.

Furthermore, the compound's ability to undergo various transformations, such as nitration, fluorination, and reduction, makes it a versatile starting material for the synthesis of biologically active compounds. These transformations can be tailored to specific research needs, allowing for the customization of molecular properties to achieve desired therapeutic effects.

Another critical aspect of 4-fluoro-2-nitrophenetole is its potential role in environmental chemistry. The nitro group's reactivity can be harnessed in the development of novel degradation pathways for pollutants, contributing to the advancement of green chemistry principles.

In summary, 4-fluoro-2-nitrophenetole stands out as a multifaceted compound with significant implications in both pharmaceutical and environmental research. Its unique structural features, combined with the versatility of its functional groups, make it an invaluable resource for scientists seeking to push the boundaries of chemical innovation.

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